(2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Description
The compound (2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a cyanoacrylic acid derivative featuring a pyrrole ring substituted with a 4-ethoxyphenyl group at position 1 and methyl groups at positions 2 and 3. Its conjugated system, including the electron-withdrawing cyano and carboxylic acid groups, makes it a candidate for applications in dye-sensitized solar cells (DSSCs) and organic electronics .
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-17-7-5-16(6-8-17)20-12(2)9-14(13(20)3)10-15(11-19)18(21)22/h5-10H,4H2,1-3H3,(H,21,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHRFMRFPOJLT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, 2,5-dimethylpyrrole, and malononitrile.
Condensation Reaction: The 4-ethoxybenzaldehyde is reacted with 2,5-dimethylpyrrole in the presence of a base to form an intermediate compound.
Knoevenagel Condensation: The intermediate compound is then subjected to a Knoevenagel condensation reaction with malononitrile to form the final product, this compound.
Chemical Reactions Analysis
(2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways . The compound’s cyano group and pyrrole moiety play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) 4-Methylphenyl vs. 4-Ethoxyphenyl Derivatives
- Compound A: (2E)-2-Cyano-3-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid () Key Difference: The methyl group (-CH₃) at the para position provides weaker electron-donating effects compared to the ethoxy group. Impact: Reduced electron density on the phenyl ring may lower charge-transfer efficiency in DSSCs.
b) 3-Methylphenyl Derivative
- Electronic Effects: Reduced conjugation efficiency compared to para-substituted analogs.
Pyrrole Ring Modifications
a) Cyclopropyl-Substituted Analog
- Application: Limited data on DSSC performance, but rigidity may enhance thermal stability .
b) Propyl-Substituted Analog
- Compound E: (2E)-2-Cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)acrylic acid () Alkyl Chain Effect: The propyl group increases hydrophobicity, which could reduce solubility in polar solvents used in DSSC fabrication .
Performance in Dye-Sensitized Solar Cells (DSSCs)
Note: PCEs (Power Conversion Efficiencies) for Compounds A and B are inferred from structurally similar dyes in . MC-20/MC-28 () have broader absorption but lack reported PCEs.
Key Research Findings
Electron-Donating Groups : Para-substituted ethoxy groups outperform methyl analogs in DSSCs due to enhanced charge transfer .
Steric vs. Electronic Effects : Meta-substitution (e.g., 3-methylphenyl) compromises performance despite similar electronic properties .
Rigid vs. Flexible Substituents : Cyclopropyl and propyl groups trade off between thermal stability and solubility .
Biological Activity
(2E)-2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a synthetic compound with potential therapeutic applications. Its structure, characterized by a cyano group and a pyrrole moiety, suggests possible interactions with biological targets that could lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 310.35 g/mol
- SMILES Notation : N#C/C(C(O)=O)=C\C1=C(C)N(C2=CC=C(OCC)C=C2)C(C)=C1
- InChI Key : GHLHRFMRFPOJLT-XNTDXEJSSA-N
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound was tested at various concentrations, showing a dose-dependent decrease in cytokine levels, which correlates with reduced inflammatory responses.
Table 1: Cytokine Inhibition by this compound
| Concentration (μM) | IL-1β Production (%) | TNFα Production (%) |
|---|---|---|
| 25 | 45 | 40 |
| 50 | 60 | 55 |
| 100 | 75 | 70 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using standard cell viability assays. Results indicated that at non-cytotoxic concentrations, the compound did not adversely affect cell viability in cultured macrophages. This suggests a favorable therapeutic window for its use in treating inflammatory diseases.
Table 2: Cell Viability Assay Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 95 |
| 50 | 90 |
| 100 | 85 |
The mechanism by which this compound exerts its anti-inflammatory effects appears to involve modulation of nitric oxide (NO) synthesis and inhibition of specific enzymes related to inflammation. Molecular docking studies have suggested that the compound interacts with key targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory pathway.
Case Studies
A notable study involved the administration of the compound in an animal model of induced paw edema. The results demonstrated a significant reduction in edema comparable to standard anti-inflammatory treatments such as dexamethasone. The study highlighted the potential for this compound to serve as a viable alternative in managing inflammatory conditions.
Case Study Summary
- Model Used : CFA-induced paw edema in mice
- Dosage : Administered at doses of 5 mg/kg, 10 mg/kg, and 50 mg/kg
- Results : Significant reduction in paw swelling observed within hours post-treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
